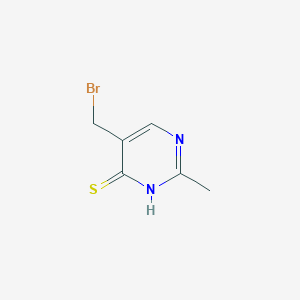
4-Propylnicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Propylnicotinonitrile is an organic compound that belongs to the class of nicotinonitriles It features a pyridine ring with a nitrile group attached to the 3-position and a propyl group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Propylnicotinonitrile can be synthesized through several methods. One common approach involves the reaction of 4-propylpyridine with cyanogen bromide under basic conditions. The reaction typically proceeds as follows: [ \text{4-Propylpyridine} + \text{Cyanogen Bromide} \rightarrow \text{this compound} + \text{HBr} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve the ammoxidation of 4-propylpyridine. This process includes the reaction of 4-propylpyridine with ammonia and oxygen over a catalyst at elevated temperatures to yield the desired nitrile compound.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Propylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed for reduction.
Substitution: Halogenation can be carried out using halogens (Cl₂, Br₂) in the presence of a catalyst.
Major Products Formed:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of this compound.
Applications De Recherche Scientifique
4-Propylnicotinonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a precursor for biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-propylnicotinonitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the pyridine ring can engage in coordination with metal ions. These interactions can influence various biochemical pathways, making the compound useful in medicinal chemistry and enzymatic studies.
Comparaison Avec Des Composés Similaires
Nicotinonitrile: Lacks the propyl group at the 4-position.
3-Cyanopyridine: Similar structure but without the propyl group.
4-Methylnicotinonitrile: Contains a methyl group instead of a propyl group.
Uniqueness: 4-Propylnicotinonitrile is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C9H10N2 |
|---|---|
Poids moléculaire |
146.19 g/mol |
Nom IUPAC |
4-propylpyridine-3-carbonitrile |
InChI |
InChI=1S/C9H10N2/c1-2-3-8-4-5-11-7-9(8)6-10/h4-5,7H,2-3H2,1H3 |
Clé InChI |
CEUQXFVDZRGSRU-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(C=NC=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-2-(2,5,6,7,8,9-hexahydro-3H-[1,2,4]triazolo[4,3-a]azepin-3-ylidene)-3-oxobutanenitrile](/img/structure/B13110590.png)
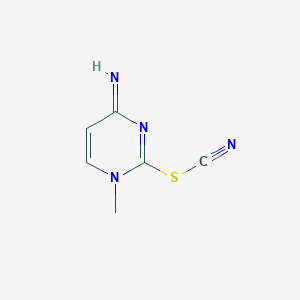
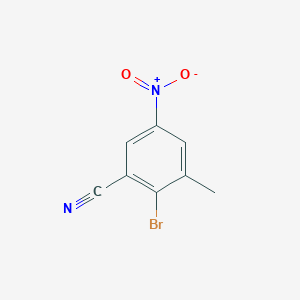
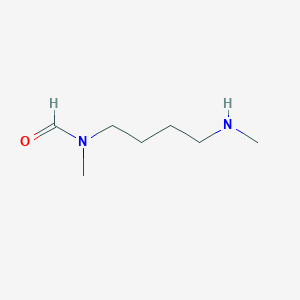
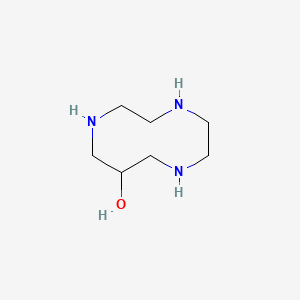
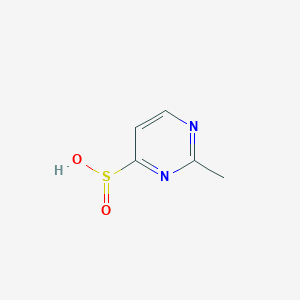
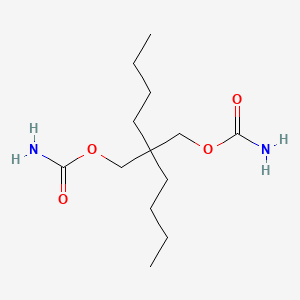
![2,3-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13110635.png)


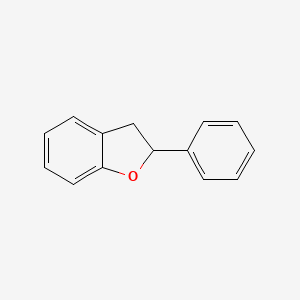
![5-(4-Fluorophenyl)-7-[(pyridin-4-yl)oxy][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13110655.png)
